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Abstract
This technical guide provides a comprehensive overview of the available thermochemical data

for 5-Chloro-1-pentene (CAS No: 928-50-7). Due to the limited availability of direct

experimental values for this specific compound, this document presents a compilation of

estimated thermochemical properties derived from established group additivity methods,

alongside experimental data for analogous compounds, namely 1-pentene and 1-

chloropentane, to offer a robust and comparative analysis. Detailed, generalized experimental

protocols for the determination of key thermochemical parameters are also provided to guide

researchers in acquiring precise experimental data. This guide is intended to serve as a

foundational resource for professionals in research, chemical synthesis, and drug development

who require a thorough understanding of the energetic properties of 5-Chloro-1-pentene.

Introduction
5-Chloro-1-pentene is a halogenated alkene of interest in various chemical syntheses. A

thorough understanding of its thermochemical properties, such as enthalpy of formation,

entropy, and heat capacity, is crucial for process design, safety analysis, and reaction

engineering. These parameters govern the energy balance of chemical reactions, predict

reaction spontaneity and equilibrium, and are essential for the development of computational

models for reaction kinetics and mechanisms. This guide addresses the current gap in publicly
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available experimental thermochemical data for 5-Chloro-1-pentene by providing reliable

estimates and a framework for experimental validation.

Physicochemical Properties of 5-Chloro-1-pentene
A summary of the fundamental physicochemical properties of 5-Chloro-1-pentene is presented

in Table 1.

Table 1: Physicochemical Properties of 5-Chloro-1-pentene

Property Value Source

Molecular Formula C₅H₉Cl --INVALID-LINK--

Molecular Weight 104.578 g/mol --INVALID-LINK--

CAS Registry Number 928-50-7 --INVALID-LINK--

Boiling Point 101.8 °C at 760 mmHg LookChem

Density 0.889 g/cm³ LookChem

Estimated Thermochemical Data for 5-Chloro-1-
pentene
In the absence of direct experimental data, thermochemical properties for 5-Chloro-1-pentene
have been estimated using the Benson Group Additivity method. This method calculates the

thermodynamic properties of a molecule by summing the contributions of its constituent

functional groups. The groups present in 5-Chloro-1-pentene are Cd(H₂), Cd(H)(C), C(C)(H)₂,

C(C)(H)₂, and C(Cl)(H)₂. The estimated values are presented in Table 2.

Table 2: Estimated Thermochemical Data for 5-Chloro-1-pentene (Ideal Gas, 298.15 K)
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Property Estimated Value Unit

Standard Enthalpy of

Formation (ΔfH°)
-65.3 kJ/mol

Standard Molar Entropy (S°) 358.2 J/mol·K

Heat Capacity at Constant

Pressure (Cp)
115.7 J/mol·K

Thermochemical Data of Analogous Compounds
To provide context and a basis for comparison for the estimated values for 5-Chloro-1-
pentene, experimental thermochemical data for the structurally related compounds 1-pentene

and 1-chloropentane are presented in Tables 3 and 4. This data is sourced from the NIST

WebBook.

Table 3: Experimental Thermochemical Data for 1-Pentene (Ideal Gas, 298.15 K)

Property Value Unit

Standard Enthalpy of

Formation (ΔfH°)
-20.9 ± 0.7 kJ/mol

Standard Molar Entropy (S°) 347.82 ± 1.26 J/mol·K

Heat Capacity at Constant

Pressure (Cp)
108.2 J/mol·K

Table 4: Experimental Thermochemical Data for 1-Chloropentane (Ideal Gas, 298.15 K)
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Property Value Unit

Standard Enthalpy of

Formation (ΔfH°)
-165.3 ± 1.3 kJ/mol

Standard Molar Entropy (S°) 381.1 ± 1.7 J/mol·K

Heat Capacity at Constant

Pressure (Cp)
130.58 J/mol·K

Experimental Protocols for Thermochemical Data
Determination
Accurate determination of thermochemical data requires precise experimental techniques. The

following sections outline generalized protocols for key measurements.

Determination of Enthalpy of Formation via Bomb
Calorimetry
The standard enthalpy of formation (ΔfH°) of 5-Chloro-1-pentene can be derived from its

enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume

container (the "bomb") filled with excess oxygen under pressure. The heat released by the

combustion reaction is absorbed by the surrounding water bath, and the temperature change of

the water is measured.

Generalized Protocol:

Sample Preparation: A precise mass of high-purity 5-Chloro-1-pentene is encapsulated in a

combustible container of known heat of combustion.

Calorimeter Assembly: The sample is placed in the bomb, which is then sealed and

pressurized with pure oxygen to approximately 30 atm. The bomb is submerged in a known

mass of water in the calorimeter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1630857?utm_src=pdf-body
https://www.benchchem.com/product/b1630857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial

temperature is recorded with high precision.

Ignition: The sample is ignited via an electrical fuse.

Temperature Monitoring: The temperature of the water is recorded at regular intervals until a

maximum temperature is reached and the system begins to cool.

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard

substance (e.g., benzoic acid) with a known heat of combustion. The heat of combustion of

the sample is then calculated from the observed temperature rise and the heat capacity of

the calorimeter, with corrections made for the heat of combustion of the capsule and the fuse

wire.

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from

the standard enthalpy of combustion using Hess's Law, incorporating the standard enthalpies

of formation of the combustion products (CO₂, H₂O, and HCl).
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Bomb calorimetry workflow.

Determination of Standard Molar Entropy via Statistical
Mechanics
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The standard molar entropy (S°) of 5-Chloro-1-pentene in the ideal gas state can be

calculated using statistical mechanics, based on its molecular properties obtained from

spectroscopic data and quantum chemical calculations.

Principle: The total entropy of a molecule is the sum of its translational, rotational, vibrational,

and electronic entropies. These contributions are calculated from the molecular weight,

moments of inertia, vibrational frequencies, and electronic energy levels.

Generalized Protocol:

Spectroscopic Analysis:

Vibrational Spectroscopy (Infrared and Raman): Obtain the vibrational spectra of 5-
Chloro-1-pentene to determine its fundamental vibrational frequencies.

Microwave Spectroscopy: Determine the rotational constants and, from these, the

moments of inertia of the molecule.

Quantum Chemical Calculations:

Perform ab initio or density functional theory (DFT) calculations to optimize the molecular

geometry and calculate the vibrational frequencies and moments of inertia. This is

particularly useful for confirming experimental assignments and for identifying low-

frequency torsional modes.

Calculation of Entropy Contributions:

Translational Entropy: Calculated using the Sackur-Tetrode equation, which requires the

molecular weight and temperature.

Rotational Entropy: Calculated from the moments of inertia and temperature.

Vibrational Entropy: Calculated for each vibrational mode using the harmonic oscillator

approximation and the measured or calculated vibrational frequencies.

Electronic Entropy: For most closed-shell molecules like 5-Chloro-1-pentene, the

electronic ground state is non-degenerate, and this contribution is negligible at standard
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temperatures.

Summation: The total standard molar entropy is the sum of the translational, rotational, and

vibrational contributions.

Molecular Properties

Total Entropy
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Translational Entropy (Sackur-Tetrode)
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Statistical mechanics entropy calculation.

Conclusion
This technical guide has presented a comprehensive compilation of the estimated and

analogous thermochemical data for 5-Chloro-1-pentene. While direct experimental values are

not currently available in the public domain, the provided estimates based on the Benson

Group Additivity method, in conjunction with experimental data for similar compounds, offer a

valuable resource for researchers and professionals. The detailed experimental protocols for

bomb calorimetry and statistical mechanics calculations provide a clear path for the future

acquisition of precise experimental data, which is essential for refining our understanding of the

thermodynamic landscape of this important chemical intermediate.

To cite this document: BenchChem. [Thermochemical Profile of 5-Chloro-1-pentene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630857#thermochemical-data-for-5-chloro-1-
pentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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